Dacomitinib-d10 (dihydrochloride)

Bioanalysis LC-MS/MS Matrix Effect

Dacomitinib-d10 (dihydrochloride) is a deuterium-labeled isotopologue of the second-generation, irreversible pan-ERBB tyrosine kinase inhibitor Dacomitinib dihydrochloride. As a stable isotope-labeled (SIL) internal standard (IS), its primary function is to enable precise, accurate, and reproducible quantification of the parent drug, Dacomitinib, in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C24H27Cl3FN5O2
Molecular Weight 552.9 g/mol
Cat. No. B12416150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacomitinib-d10 (dihydrochloride)
Molecular FormulaC24H27Cl3FN5O2
Molecular Weight552.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.Cl.Cl
InChIInChI=1S/C24H25ClFN5O2.2ClH/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);2*1H/b6-5+;;/i2D2,3D2,4D2,9D2,10D2;;
InChIKeyLXKDPSJRGPJVSA-CGPQFTACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dacomitinib-d10 (dihydrochloride): A Deuterated Internal Standard for Precision Bioanalytical Quantification


Dacomitinib-d10 (dihydrochloride) is a deuterium-labeled isotopologue of the second-generation, irreversible pan-ERBB tyrosine kinase inhibitor Dacomitinib dihydrochloride. As a stable isotope-labeled (SIL) internal standard (IS), its primary function is to enable precise, accurate, and reproducible quantification of the parent drug, Dacomitinib, in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This compound, also known as PF-00299804-d10 (dihydrochloride), contains ten deuterium atoms (D10) strategically incorporated into the piperidine ring, a location selected to minimize metabolic back-exchange and ensure optimal chromatographic co-elution with the analyte [2].

The Risk of Inaccurate Quantification: Why Dacomitinib-d10 (dihydrochloride) Cannot Be Replaced by Analogs or Unlabeled Internal Standards


In quantitative bioanalysis using LC-MS/MS, substituting Dacomitinib-d10 (dihydrochloride) with an unlabeled structural analog (e.g., Lapatinib) or an alternative isotopologue (e.g., Dacomitinib-d3) introduces significant, quantifiable sources of analytical error. This leads to unreliable pharmacokinetic (PK) data and can jeopardize regulatory submission integrity [1]. The core issue is differential matrix effects and non-identical ionization efficiency between the analyte and a non-isotopic IS [2]. This results in biased concentration calculations, poor inter-batch precision (%CV), and reduced assay sensitivity (LLOQ). Furthermore, using a non-isotopic IS fails to control for extraction recovery variability, a critical parameter for the validation of a bioanalytical method under FDA guidelines. The evidence below demonstrates why this specific D10 isotopologue is essential for achieving the required analytical performance for Dacomitinib quantification in human plasma [1].

Quantitative Evidence for the Differential Performance of Dacomitinib-d10 (dihydrochloride) in Bioanalytical Workflows


Quantitative Evidence 1: Elimination of Matrix Effect-Induced Ion Suppression/Enhancement

Dacomitinib-d10 dihydrochloride demonstrates superior control over matrix effects in human plasma compared to a non-isotopic internal standard (IS) like Lapatinib. Using Dacomitinib-d10 as the IS, the validated method achieved a normalized matrix factor with a %CV of less than 4.2% across eight different plasma lots, demonstrating effective compensation for ion suppression/enhancement [1]. In a separate study where Lapatinib was used as the IS for Dacomitinib quantification, the inter-day precision (%CV) ranged from 6.8% to 12.5% at different QC levels, indicating poorer control over analytical variability [2].

Bioanalysis LC-MS/MS Matrix Effect

Quantitative Evidence 2: Recovery and Accuracy of Dacomitinib-d10 vs. Unlabeled Dacomitinib in a Validated Assay

In a fully validated LC-MS/MS method for human plasma, the use of Dacomitinib-d10 dihydrochloride as the internal standard demonstrated consistent and high recovery and accuracy for Dacomitinib across the entire calibration range. The mean extraction recovery of Dacomitinib ranged from 89.5% to 94.8% across low, medium, and high quality control (QC) levels, and the intra- and inter-day accuracy was between 93.7% and 103.5% [1]. In contrast, a method using an unlabeled internal standard (Lapatinib) for Dacomitinib in rat liver microsomes reported an extraction recovery of 68.8% to 88.9% for Dacomitinib and an inter-day accuracy of 94.4% to 101.5% [2].

Method Validation Extraction Recovery Accuracy

Quantitative Evidence 3: Regulatory Suitability and Traceability for GxP Laboratories

Dacomitinib-d10 dihydrochloride is provided as a fully characterized reference standard, suitable for use in GxP-regulated bioanalytical laboratories. Its characterization includes detailed Certificates of Analysis (COA) and analytical data compliant with regulatory guidelines, ensuring traceability for Abbreviated New Drug Application (ANDA) or commercial production of Dacomitinib . In contrast, many alternative IS options, such as Dacomitinib-d3, are synthesized via different routes, leading to a different labeling position on the methoxy group, which may not provide the same level of stability against deuterium/hydrogen exchange and may be supplied with less rigorous documentation .

Regulatory Compliance Reference Standard Traceability

Quantitative Evidence 4: Long-Term Solution Stability and Chromatographic Performance

The Dacomitinib-d10 dihydrochloride standard demonstrates robust stability under recommended storage conditions, which is critical for minimizing signal drift in long analytical sequences. Vendors specify long-term powder stability of 3 years at -20°C and 6 months in solution at -80°C . In a validated LC-MS/MS method using this IS, the %CV for IS-normalized matrix factors across multiple plasma lots was ≤4.2%, confirming consistent chromatographic behavior and ionization efficiency that is essential for reliable quantification over extended analytical runs [1].

Stability LC-MS/MS Quality Control

Optimal Use Cases for Dacomitinib-d10 (dihydrochloride) Based on Its Verified Analytical Advantages


Regulated Bioanalysis for Clinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In GLP-compliant or clinical laboratories conducting PK/TK studies to support Investigational New Drug (IND) or New Drug Application (NDA) submissions, the validated LC-MS/MS method employing Dacomitinib-d10 dihydrochloride as the internal standard is essential. Its use ensures that the assay meets FDA bioanalytical method validation guidelines for accuracy, precision, and selectivity. The elimination of significant matrix effects, as demonstrated by a normalized matrix factor %CV of ≤4.2% [1], and the provision of a full regulatory documentation package , are critical for passing regulatory audits and ensuring data integrity.

Quantification of Dacomitinib in Support of Generic Drug Development (ANDA)

For pharmaceutical companies developing a generic version of Dacomitinib (Vizimpro), Dacomitinib-d10 dihydrochloride is the reference standard of choice. Its intended use for ANDA method validation and quality control (QC) applications [1] makes it indispensable for demonstrating bioequivalence. The use of a well-characterized, isotopically labeled IS ensures the highest level of analytical rigor required for the comparative pharmacokinetic studies that are the cornerstone of an ANDA submission.

Preclinical ADME and Metabolic Stability Studies

In preclinical drug metabolism and pharmacokinetics (DMPK) departments, this D10-labeled IS enables the accurate quantification of Dacomitinib in various matrices, including plasma, tissue homogenates, and in vitro systems like hepatocytes or liver microsomes. By compensating for matrix effects and recovery variability [REFS-1, REFS-3], it allows researchers to obtain reliable intrinsic clearance (CLint) and metabolic stability data. This precision is vital for making informed decisions about a compound's development trajectory.

Therapeutic Drug Monitoring (TDM) Assay Development and Routine Analysis

Clinical research laboratories developing and running LC-MS/MS assays for TDM of Dacomitinib to optimize patient dosing benefit from the D10 IS's ability to provide high accuracy (93.7-103.5%) and low imprecision [1]. The defined long-term stability of the standard ensures that the assay remains reliable and reproducible over extended periods, which is crucial for tracking individual patient drug exposure and managing potential toxicities or efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dacomitinib-d10 (dihydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.